molecular formula C16H19N3O B12454415 3-[(E)-(4-butoxyphenyl)diazenyl]aniline

3-[(E)-(4-butoxyphenyl)diazenyl]aniline

Cat. No.: B12454415
M. Wt: 269.34 g/mol
InChI Key: WAOFGYDFKUYBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-(4-butoxyphenyl)diazenyl]aniline is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings Azo compounds are widely known for their vivid colors and are extensively used as dyes in various industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-butoxyphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by reacting aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-butoxyaniline under alkaline conditions to form the desired azo compound .

Industrial Production Methods

Industrial production of azo compounds, including this compound, often employs similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4-butoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-(4-butoxyphenyl)diazenyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-(4-butoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4-butoxyphenyl)diazenyl]aniline: Similar structure but with different substituents on the aromatic rings.

    3-[(E)-(4-ethoxyphenyl)diazenyl]aniline: Contains an ethoxy group instead of a butoxy group.

    3-[(E)-(4-methoxyphenyl)diazenyl]aniline: Contains a methoxy group instead of a butoxy group.

Uniqueness

3-[(E)-(4-butoxyphenyl)diazenyl]aniline is unique due to its specific substituents, which influence its chemical reactivity and applications. The butoxy group enhances its solubility and interaction with various substrates, making it particularly useful in industrial and research settings .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

3-[(4-butoxyphenyl)diazenyl]aniline

InChI

InChI=1S/C16H19N3O/c1-2-3-11-20-16-9-7-14(8-10-16)18-19-15-6-4-5-13(17)12-15/h4-10,12H,2-3,11,17H2,1H3

InChI Key

WAOFGYDFKUYBIP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.